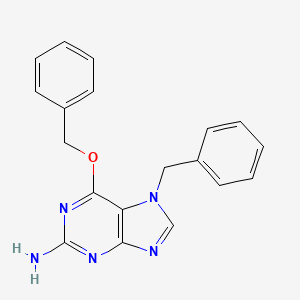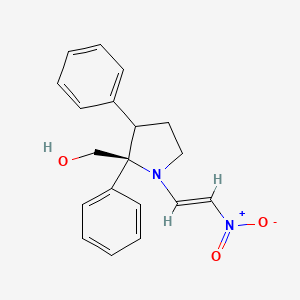
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrovinyl group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the nitrovinyl group and the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The nitrovinyl group can participate in electron transfer reactions, while the pyrrolidine ring and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)ethanol
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)propanol
Uniqueness
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both nitrovinyl and phenyl groups These features give it distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(2S)-1-[(E)-2-nitroethenyl]-2,3-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H20N2O3/c22-15-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)11-12-20(19)13-14-21(23)24/h1-10,13-14,18,22H,11-12,15H2/b14-13+/t18?,19-/m1/s1 |
Clave InChI |
PEXQWTCSIYPIAC-LXFGGSPOSA-N |
SMILES isomérico |
C1CN([C@](C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1CN(C(C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


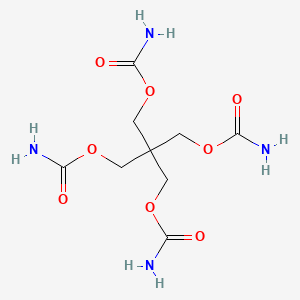
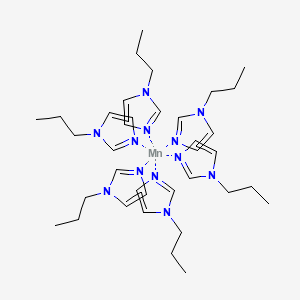
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
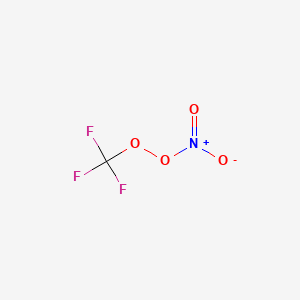


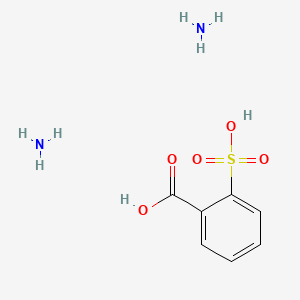
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)

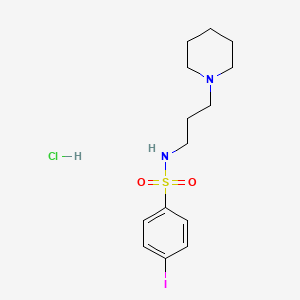
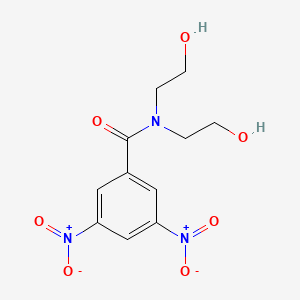
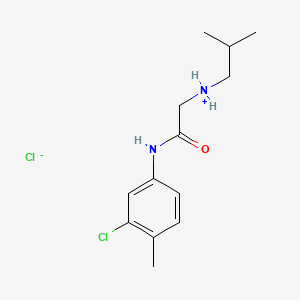
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
